

A Historical and Technical Guide to the Agricultural Applications of Dinoseb Acetate

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Compound of Interest

Compound Name: *Dinoseb acetate*

Cat. No.: *B1212917*

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Abstract

Dinoseb acetate, a dinitrophenol herbicide, was historically utilized in agriculture for post-emergence weed control and as a crop desiccant. Its efficacy stemmed from its mode of action as an uncoupler of oxidative phosphorylation, a critical process for energy production in plants and other organisms. Due to its high toxicity and adverse health effects, its use has been banned in many countries. This technical guide provides a comprehensive overview of the historical agricultural applications of **Dinoseb acetate**, including its mode of action, crop uses, and available data on its application. Furthermore, it details experimental protocols for residue analysis and visualizes key processes through diagrammatic representations.

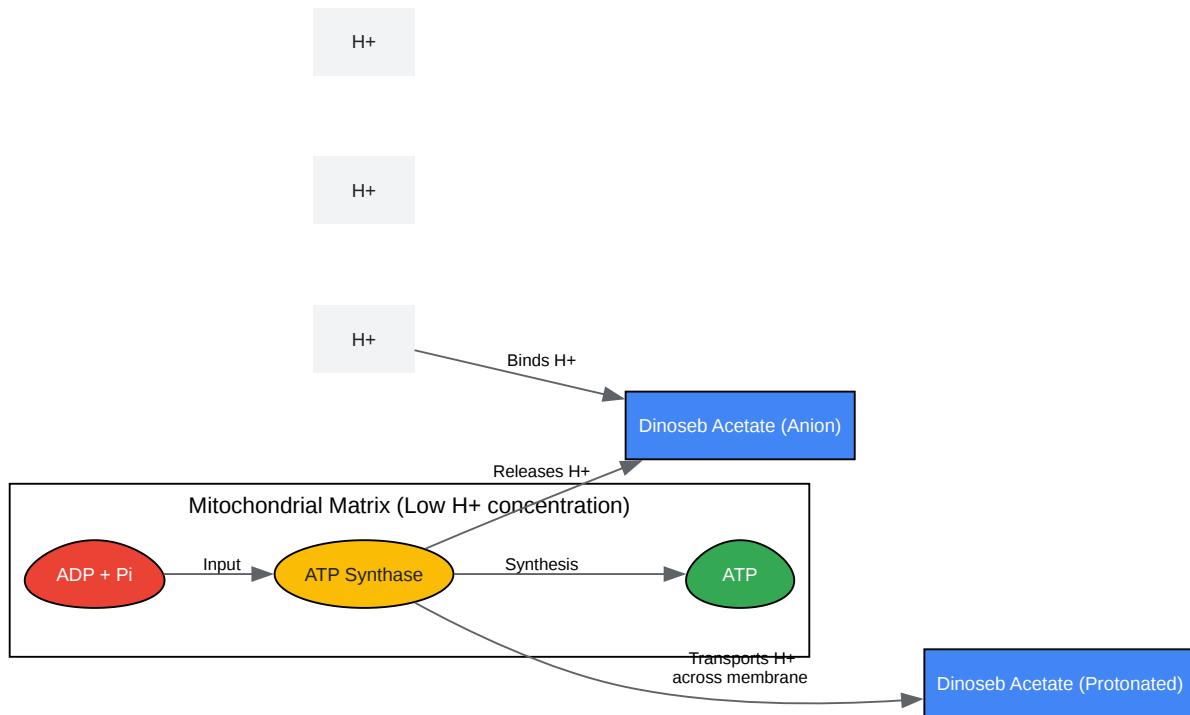
Introduction

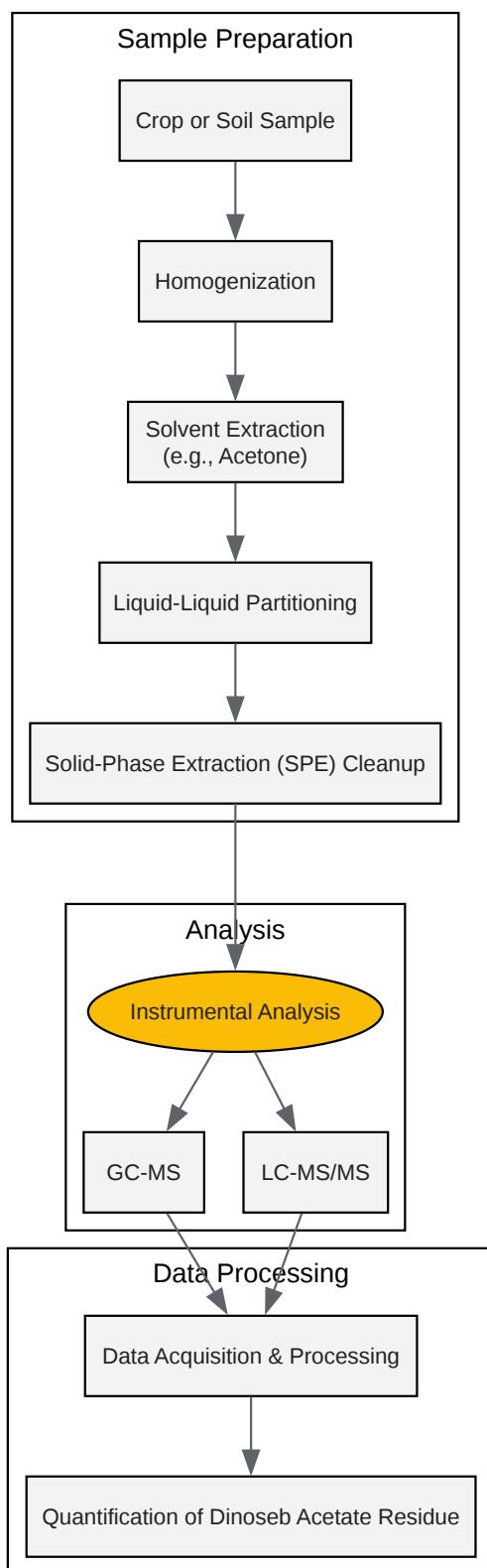
Dinoseb acetate, chemically known as 2-sec-butyl-4,6-dinitrophenyl acetate, is a derivative of Dinoseb. It was employed as a selective, non-systemic contact herbicide for the control of broadleaf weeds in a variety of agricultural settings.^[1] It was also used as a desiccant to facilitate the harvesting of crops like potatoes. The compound was available in formulations such as emulsifiable concentrates and wettable powders.^[1] Despite its effectiveness, significant concerns regarding its toxicity to mammals, including reproductive and developmental effects, led to its prohibition in many parts of the world.^[1]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which **Dinoseb acetate** exerts its herbicidal and desiccating effects is through the uncoupling of oxidative phosphorylation in the mitochondria.^{[1][2]} This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

In normal cellular respiration, a proton gradient is established across the inner mitochondrial membrane by the electron transport chain. The energy stored in this gradient is then used by ATP synthase to produce ATP. **Dinoseb acetate**, being a weak acid, can readily pass through the lipid-rich mitochondrial membranes. In the intermembrane space, it picks up protons, transports them across the inner membrane into the mitochondrial matrix, and releases them, thus dissipating the crucial proton gradient.^[2] This uncoupling of electron transport from ATP synthesis leads to a rapid depletion of cellular energy, ultimately causing cell death.



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References

- 1. Dinoseb acetate (Ref: HOE 02904) [sitem.herts.ac.uk]
- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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